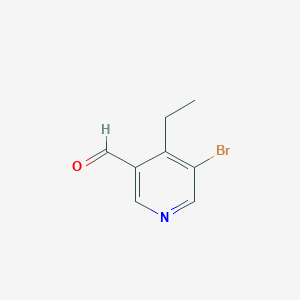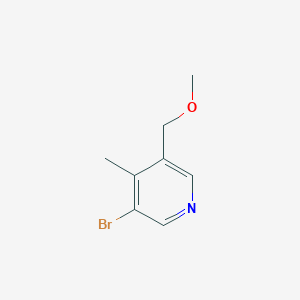
4-Bromo-2-fluoro-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-fluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 . It is also known as 4-Bromo-3-fluorosalicylic acid and 3-Bromo-6-carboxy-2-fluorophenol . It is a solid powder at room temperature .
Molecular Structure Analysis
The molecular weight of 4-Bromo-2-fluoro-3-hydroxybenzoic acid is 235.01 . The InChI code is 1S/C7H4BrFO3/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2,10H, (H,11,12) and the InChI key is JSWHARUAJCATOJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-3-hydroxybenzoic acid is a solid powder at room temperature . It should be stored at 2-8°C .Safety and Hazards
4-Bromo-2-fluoro-3-hydroxybenzoic acid is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-fluoro-3-hydroxybenzoic acid is Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Histamine plays a crucial role in the immune response, acting as a mediator of inflammation .
Mode of Action
4-Bromo-2-fluoro-3-hydroxybenzoic acid acts as an inhibitor of HDC . It binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of histidine. This results in a decrease in histamine production .
Biochemical Pathways
By inhibiting HDC, 4-Bromo-2-fluoro-3-hydroxybenzoic acid affects the histamine synthesis pathway . Histamine is involved in various physiological functions, including gastric acid secretion, vasodilation, and neurotransmission. Therefore, the inhibition of HDC can have significant downstream effects, potentially impacting these processes .
Pharmacokinetics
It is likely to have high gastrointestinal absorption and is permeant to the blood-brain barrier . Its lipophilicity (Log Po/w) values indicate it has some degree of fat solubility, which can affect its distribution and elimination .
Result of Action
The inhibition of HDC by 4-Bromo-2-fluoro-3-hydroxybenzoic acid leads to a decrease in histamine production . This can have various molecular and cellular effects, depending on the physiological context. For example, it could potentially reduce inflammation and allergic responses, which are mediated by histamine .
properties
IUPAC Name |
4-bromo-2-fluoro-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSHBUDHIVXAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)

![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)








